3-[3-(4-methyl-3-nitro-1H-pyrazol-1-yl)propyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
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Overview
Description
3-[3-(4-methyl-3-nitro-1H-pyrazol-1-yl)propyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is a heterocyclic compound that combines the structural features of pyrazole and triazoloazepine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-methyl-3-nitro-1H-pyrazol-1-yl)propyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 4-methyl-3-nitro-1H-pyrazole with appropriate alkylating agents under basic conditions.
Linking the pyrazole to the triazoloazepine: The intermediate product is then reacted with a triazoloazepine precursor under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group on the pyrazole ring.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Biological Studies: The compound can be used to study the interactions of heterocyclic compounds with biological targets.
Industrial Applications: It may find use in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[3-(4-methyl-3-nitro-1H-pyrazol-1-yl)propyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine is not fully understood. it is believed to interact with specific molecular targets in the body, such as enzymes or receptors, leading to its biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **3-(4-methyl-1H-pyrazol-1-yl)propyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
- **3-(4-nitro-1H-pyrazol-1-yl)propyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine
Uniqueness
The presence of both a nitro group and a methyl group on the pyrazole ring in 3-[3-(4-methyl-3-nitro-1H-pyrazol-1-yl)propyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine makes it unique compared to other similar compounds. This combination of functional groups can influence its reactivity and biological activity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C14H20N6O2 |
---|---|
Molecular Weight |
304.35 g/mol |
IUPAC Name |
3-[3-(4-methyl-3-nitropyrazol-1-yl)propyl]-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine |
InChI |
InChI=1S/C14H20N6O2/c1-11-10-18(17-14(11)20(21)22)8-5-7-13-16-15-12-6-3-2-4-9-19(12)13/h10H,2-9H2,1H3 |
InChI Key |
KURKAKNMSMXSCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1[N+](=O)[O-])CCCC2=NN=C3N2CCCCC3 |
Origin of Product |
United States |
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